3-(Methylthio)pyrazine-2-carboxylic acid chemical properties
3-(Methylthio)pyrazine-2-carboxylic acid chemical properties
An In-depth Technical Guide to 3-(Methylthio)pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Methylthio)pyrazine-2-carboxylic acid. As a functionalized pyrazine derivative, this compound holds significant potential as a scaffold and building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore in numerous FDA-approved drugs, and the strategic placement of a carboxylic acid and a methylthio group offers versatile handles for chemical modification.[1] This document synthesizes available data with expert-driven insights to provide a foundational resource for researchers exploring this and related heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of pyrazine chemistry with data from closely related analogues to present a robust and scientifically grounded perspective.
Molecular Structure and Physicochemical Properties
3-(Methylthio)pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a carboxylic acid at position 2 and a methylthio group at position 3. This arrangement of functional groups dictates its chemical reactivity and potential for forming intermolecular interactions, which are critical for biological activity.
Core Chemical Attributes
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂S | PubChemLite[2] |
| Molecular Weight | 170.19 g/mol | PubChemLite[2] |
| IUPAC Name | 3-(Methylthio)pyrazine-2-carboxylic acid | PubChemLite[2] |
| Synonyms | 3-methylsulfanylpyrazine-2-carboxylic acid | PubChemLite[2] |
| CAS Number | Not assigned | N/A |
| InChI | InChI=1S/C6H6N2O2S/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10) | PubChemLite[2] |
| SMILES | CSC1=NC=CN=C1C(=O)O | PubChemLite[2] |
| Predicted XlogP | 0.5 | PubChemLite[2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases | Inferred |
| pKa | Expected to be in the range of 2.5-3.5 for the carboxylic acid | Inferred |
Spectral Data (Predicted and Inferred)
No experimental spectra for 3-(Methylthio)pyrazine-2-carboxylic acid are currently available in public databases. However, based on the structure and data from related compounds, the following spectral characteristics can be anticipated:
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¹H NMR: The spectrum would likely show two distinct singlets in the aromatic region for the two pyrazine protons, a singlet for the S-CH₃ protons, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: The spectrum would display six distinct carbon signals, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazine ring, and the carbon of the methylthio group.
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IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-S stretching vibrations.
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Mass Spectrometry: Predicted mass-to-charge ratios for various adducts have been calculated and are presented in the table below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.02228 |
| [M+Na]⁺ | 193.00422 |
| [M-H]⁻ | 169.00772 |
| [M+NH₄]⁺ | 188.04882 |
Proposed Synthesis Pathway
A likely starting material is 3-chloropyrazine-2-carboxylic acid or its corresponding ester. The chloro group at the 3-position is activated towards nucleophilic attack by the adjacent electron-withdrawing carboxylic acid (or ester) group.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(Methylthio)pyrazine-2-carboxylic acid methyl ester
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To a solution of methyl 3-chloropyrazine-2-carboxylate in a polar aprotic solvent (e.g., DMF or DMSO), add sodium thiomethoxide (NaSMe) at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired methyl ester.
Step 2: Hydrolysis to 3-(Methylthio)pyrazine-2-carboxylic acid
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Dissolve the purified methyl ester from Step 1 in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).
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Stir the mixture at room temperature or with gentle heating to facilitate the saponification of the ester.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Remove the alcohol under reduced pressure.
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Acidify the remaining aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(Methylthio)pyrazine-2-carboxylic acid.
Chemical Reactivity and Derivatization
The presence of three distinct functional moieties—the pyrazine ring, the carboxylic acid, and the methylthio group—endows this molecule with a rich and versatile chemical reactivity.
Reactions at the Carboxylic Acid Group
The carboxylic acid is the most reactive site for derivatization. Standard organic transformations can be readily applied:
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Esterification: Fischer esterification with an alcohol under acidic catalysis will yield the corresponding esters.[3]
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Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., T3P, EDCI/HOBt, HBTU) to produce a library of amides.[4][5] This is a common strategy in drug discovery for exploring structure-activity relationships.
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Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which can then be reacted with various nucleophiles.
Reactions Involving the Pyrazine Ring
The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity.
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N-Oxidation: The ring nitrogens can be oxidized to the corresponding N-oxides using oxidizing agents like m-CPBA or hydrogen peroxide.
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Electrophilic Aromatic Substitution: These reactions are generally difficult on the pyrazine ring due to its electron-deficient nature. Harsh conditions are typically required.
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Nucleophilic Aromatic Substitution: While the starting material is the product of an SNAr reaction, further substitution on the ring would require the presence of another leaving group.
Reactions of the Methylthio Group
The sulfur atom of the methylthio group is susceptible to oxidation.
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Oxidation to Sulfoxide and Sulfone: Controlled oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding sulfoxide and, with excess oxidant, the sulfone. These transformations can significantly alter the electronic properties and water solubility of the molecule, which can be useful for modulating pharmacokinetic properties.
Potential Applications in Drug Discovery and Materials Science
The pyrazine scaffold is a privileged structure in medicinal chemistry, found in drugs for tuberculosis (Pyrazinamide), infections, and other conditions.[1] The unique substitution pattern of 3-(Methylthio)pyrazine-2-carboxylic acid makes it an attractive candidate for several research areas.
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Antimicrobial Agents: Derivatives of pyrazine-2-carboxylic acid have been extensively studied for their antimycobacterial and antifungal activities.[3][6][7][8] The amide derivatives of this molecule could be synthesized and screened for activity against various pathogens.
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Enzyme Inhibitors: The carboxylic acid can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes. The pyrazine ring and the methylthio group provide a scaffold for building out substituents to achieve specificity and potency.
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Organic Electronics: Pyrazine-based polymers are of interest for their applications in optical and photovoltaic devices.[1] While this specific molecule is a small building block, it could potentially be incorporated into larger conjugated systems.
Conclusion
3-(Methylthio)pyrazine-2-carboxylic acid represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and derivatization based on established chemical principles and data from related compounds. The versatile reactivity of its functional groups offers numerous avenues for the creation of novel compounds with potential applications in drug discovery and materials science. Further experimental work is warranted to fully elucidate the properties and potential of this intriguing heterocyclic scaffold.
References
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PubChemLite. 3-(methylthio)pyrazine-2-carboxylic acid (C6H6N2O2S). Available at: [Link]
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Reddy, T. S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1835-1846. Available at: [Link]
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Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 347-362. Available at: [Link]
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Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. Available at: [Link]
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Dolezal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. Available at: [Link]
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Jandourek, O., Dolezal, M., & Kunes, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 189-196. Available at: [Link]
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O'Donnell, C. J., et al. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development, 21(3), 433-437. Available at: [Link]
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Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. Available at: [Link]
-
Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 347-362. Available at: [Link]
-
Dolezal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. Available at: [Link]
-
Jandourek, O., Dolezal, M., & Kunes, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 189-196. Available at: [Link]
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